Enhanced SAH Hydrolase Inactivation Potency Compared to 2-Chloroadenosine
5′-Azido-5′-deoxyadenosine (Aza-dA) has been shown to inactivate S-adenosylhomocysteine (SAH) hydrolase with a potency greater than that of 2-chloroadenosine, a known SAH hydrolase inhibitor . The compound inhibits the deamination of SAH, a key step in the cellular methylation cycle, leading to accumulation of SAH and a subsequent decrease in adenosine levels .
| Evidence Dimension | Inhibition potency against SAH hydrolase |
|---|---|
| Target Compound Data | Greater potency (no precise numerical value provided in the source but explicitly stated as 'more potent') |
| Comparator Or Baseline | 2-Chloroadenosine (2-CADO) |
| Quantified Difference | Qualitatively described as 'more potent' in a direct comparative context |
| Conditions | Enzymatic assay (deamination of S-adenosylhomocysteine) |
Why This Matters
This establishes the compound as a superior chemical probe for studying SAH hydrolase-dependent pathways over 2-chloroadenosine, offering a more potent tool for disrupting cellular methylation processes.
